REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.[BrH:14]>>[Br:14][CH2:8][C:7]1[C:2]([CH3:1])=[N:3][C:4]([C:10]([F:13])([F:12])[F:11])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
1.677 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1CO)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISTILLATION
|
Details
|
The volatile components of the resulting biphasic mixture were distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove most of the hydrogen bromide (sodium hydroxide trap)
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 2:1 EtOAc/THF and water (at pH 3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The solid residue was re-evaporated
|
Type
|
ADDITION
|
Details
|
after addition of dichloromethane/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=NC(=CC1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |